molecular formula C22H25F6N3O2 B12347710 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione

Cat. No.: B12347710
M. Wt: 477.4 g/mol
InChI Key: YPXGJWCPLUUHRX-MRLCAUJQSA-N
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Description

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione is a complex organic compound with a molecular formula of C23H25F6N3O2. It is known for its unique structural features, including the presence of trifluoromethyl groups and a cyclobutane ring, which contribute to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with a cyclobutane-1,2-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H25F6N3O2

Molecular Weight

477.4 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione

InChI

InChI=1S/C22H25F6N3O2/c23-21(24,25)12-9-13(22(26,27)28)11-14(10-12)29-17-18(20(33)19(17)32)30-15-5-1-2-6-16(15)31-7-3-4-8-31/h9-11,15-18,29-30H,1-8H2/t15-,16-,17?,18?/m1/s1

InChI Key

YPXGJWCPLUUHRX-MRLCAUJQSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4

Canonical SMILES

C1CCC(C(C1)NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4

Origin of Product

United States

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